2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride
Overview
Description
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is a synthetic compound with the molecular formula C13H19NO2 · HCl. It is known for its applications in various fields of research and industry, particularly as a precursor to “Ozalid” dyes . The compound is also referred to as DMMPH or K252a in some contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride typically involves the reaction of 2,5-dimethylphenol with morpholine in the presence of formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect various enzymatic activities and cellular processes, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-methoxyphenol: Similar in structure but with a methoxy group instead of a morpholinomethyl group.
2,5-Dimethylphenol: Lacks the morpholinomethyl group, making it less complex.
Uniqueness
2,5-Dimethyl-4-(morpholinomethyl)phenol hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized dyes and other compounds .
Properties
IUPAC Name |
2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-8-13(15)11(2)7-12(10)9-14-3-5-16-6-4-14;/h7-8,15H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUYDSHQWRANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CN2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067778 | |
Record name | 4-(Morpholinomethyl)-2,5-xylenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33625-43-3 | |
Record name | Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33625-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033625433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,5-dimethyl-4-(4-morpholinylmethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Morpholinomethyl)-2,5-xylenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(morpholinomethyl)-2,5-xylenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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